Cas no 54312-06-0 (3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole)

3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 54312-06-0
- 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole
-
- Inchi: InChI=1S/C16H11F4N/c17-14-7-3-1-5-11(14)13-9-21(10-16(18,19)20)15-8-4-2-6-12(13)15/h1-9H,10H2
- InChI Key: JNLRAKFXCFUSDW-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C2=CN(CC(F)(F)F)C3=CC=CC=C23)F
Computed Properties
- Exact Mass: 293.08276200Da
- Monoisotopic Mass: 293.08276200Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 4.9Ų
3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147108-1g |
3-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole |
54312-06-0 | 95% | 1g |
$975 | 2021-08-05 | |
Alichem | A199008690-1g |
3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole |
54312-06-0 | 95% | 1g |
$921.80 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737780-1g |
3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1h-indole |
54312-06-0 | 98% | 1g |
¥7249.00 | 2024-05-09 | |
Chemenu | CM147108-1g |
3-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole |
54312-06-0 | 95% | 1g |
$*** | 2023-03-31 |
3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole Related Literature
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
Additional information on 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole
Comprehensive Overview of 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole (CAS No. 54312-06-0): Properties, Applications, and Research Insights
The compound 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole (CAS No. 54312-06-0) is a fluorinated indole derivative that has garnered significant attention in pharmaceutical and material science research. With its unique structural features, including a fluorophenyl group and a trifluoroethyl side chain, this molecule exhibits intriguing physicochemical properties. Researchers are particularly interested in its potential as a building block for drug discovery, given the increasing demand for fluorinated bioactive compounds in modern medicine.
In recent years, the scientific community has witnessed a surge in studies exploring fluorine-containing heterocycles, driven by their enhanced metabolic stability and membrane permeability. The 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole scaffold aligns perfectly with this trend, as evidenced by its appearance in numerous patent applications and academic publications. Its CAS No. 54312-06-0 serves as a crucial identifier for researchers tracking its development across databases like SciFinder and Reaxys.
The compound's molecular architecture combines an indole core with strategic fluorine substitutions, creating a versatile platform for structure-activity relationship (SAR) studies. This characteristic makes it particularly valuable in the design of targeted therapeutics, a hot topic in precision medicine. Current literature suggests potential applications in modulating protein-protein interactions, especially in neurological and oncological targets, though specific mechanisms remain under investigation.
From a synthetic chemistry perspective, 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole presents interesting challenges and opportunities. The introduction of multiple fluorine atoms requires specialized fluorination techniques, a subject of intense research in organic chemistry circles. Recent advances in late-stage fluorination methodologies have significantly improved access to such compounds, addressing one of the key questions frequently searched by synthetic chemists: "How to efficiently incorporate trifluoroethyl groups into heterocyclic systems?"
Material scientists have also explored the potential of CAS No. 54312-06-0 in advanced materials development. The strong dipole moments created by its fluorine atoms make it a candidate for organic electronic materials, particularly in the design of charge-transport layers for OLED devices. This application aligns with growing market demands for more efficient display technologies, a trending topic in materials science forums and industry publications.
Analytical characterization of 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR) and mass spectrometry. These methods are crucial for quality control in pharmaceutical applications, addressing another common search query: "How to characterize fluorinated indole derivatives?" The compound's distinct spectral signatures facilitate its identification in complex mixtures, an important consideration for researchers working with multi-component reaction systems.
In the context of drug discovery, the pharmacokinetic properties of fluorinated compounds like 54312-06-0 remain a key research focus. The trifluoroethyl group is known to influence metabolic stability and blood-brain barrier penetration, making it particularly relevant for CNS-targeted therapeutics. These aspects frequently appear in medicinal chemistry discussions, especially regarding the optimization of drug-like properties in lead compounds.
Environmental and green chemistry considerations surrounding fluorinated compounds have also come to the forefront. Researchers are actively investigating the biodegradation pathways of molecules like 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole, responding to increasing regulatory scrutiny of persistent organic pollutants. This addresses another trending search topic: "Environmental fate of fluorinated pharmaceuticals."
The commercial availability of CAS No. 54312-06-0 through specialty chemical suppliers has facilitated its adoption in various research programs. However, synthetic protocols for its preparation continue to evolve, with recent literature emphasizing atom-economical routes and catalytic methods. These developments cater to the pharmaceutical industry's growing emphasis on sustainable synthesis, a major concern in contemporary process chemistry.
Looking ahead, the scientific community anticipates expanded applications for 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole in diverse fields ranging from medicinal chemistry to materials science. Its unique combination of fluorine atoms and heterocyclic architecture positions it as a valuable scaffold for innovation. As research continues to uncover new properties and applications for this compound, its CAS No. 54312-06-0 will undoubtedly remain an important reference point in scientific literature and patent disclosures.
54312-06-0 (3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole) Related Products
- 2231675-95-7(6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine)
- 2228305-75-5(3-({imidazo1,2-apyridin-3-yl}methyl)piperidin-3-ol)
- 1215925-71-5(5-Chloro-2-(piperazin-1-yl)pyridin-3-amine)
- 876715-28-5(5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde)
- 1187927-18-9(4-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride)
- 2308482-59-7(2-(2S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanoylpyrrolidin-2-ylacetic acid)
- 84996-93-0(5-Hydroxypentanoic acidcyclohexylamide)
- 1365066-92-7(Boronic acid, B-imidazo[1,2-a]pyrazin-3-yl-)
- 761397-03-9(Ethyl 3-Amino-3-(4-bromo-2-methylphenyl)propanoate)
- 2361641-80-5(N-(3-phenyl-1H-pyrazol-4-yl)methylprop-2-enamide)



